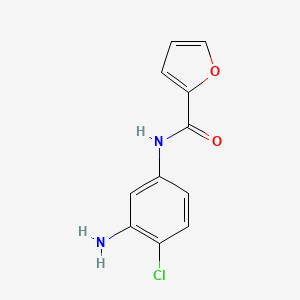
2-Ethoxy-3-trimethylsilanyl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-3-trimethylsilanyl-pyridine is an organosilicon compound with the molecular formula C10H17NOSi and a molecular weight of 195.33 g/mol . It is a solid compound used primarily in research and development settings.
準備方法
The synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine typically involves the reaction of 3-trimethylsilanyl-pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through standard techniques such as recrystallization or column chromatography .
化学反応の分析
2-Ethoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyridine N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
科学的研究の応用
2-Ethoxy-3-trimethylsilanyl-pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds and heterocycles.
Biology: It is used in the study of biological systems where organosilicon compounds are of interest.
Medicine: Research involving this compound explores its potential pharmacological properties and its role in drug development.
作用機序
The mechanism of action of 2-Ethoxy-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The exact pathways and molecular targets can vary based on the specific application and reaction conditions .
類似化合物との比較
2-Ethoxy-3-trimethylsilanyl-pyridine can be compared with other similar compounds such as:
2-Isopropoxy-3-trimethylsilanyl-pyridine: Similar in structure but with an isopropoxy group instead of an ethoxy group.
2-(Trimethylsilyl)ethynyl-pyridin-3-ol: Contains a trimethylsilyl-ethynyl group and a hydroxyl group.
3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine: Features a dimethoxymethyl group and a trimethylsilanylethynyl group.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
特性
IUPAC Name |
(2-ethoxypyridin-3-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPOWJNYYMMVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592078 |
Source


|
| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-88-3 |
Source


|
| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)


![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)



